4-(2-Naphthalenylmethyl)-1-piperazinecarboxylic acid ethyl ester
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Overview
Description
4-(2-naphthalenylmethyl)-1-piperazinecarboxylic acid ethyl ester is a member of naphthalenes.
Scientific Research Applications
Gastric Antisecretory Properties
4-(2-Naphthalenylmethyl)-1-piperazinecarboxylic acid ethyl ester is related to compounds with potent gastric antisecretory properties. Studies have shown that derivatives of this compound, such as 4-amino-1-ethyl-1,2-dihydro-2-oxonaphthyridine-3-carboxylic acid ethyl ester, exhibit significant activity in reducing acid output in animal models, even more potently than cimetidine (Santilli, Scotese, Bauer, & Bell, 1987).
Analytical Derivatization in Liquid Chromatography
A derivative of the compound, namely 2-(2-naphthoxy)ethyl 2-[1-(4-benzyl)-piperazyl]ethanesulfonate, has been synthesized for use in liquid chromatography. This reagent aids in sensitive detection of analytes, demonstrating a broad linear range and low detection limits (Wu, Shyu, Kou, Chen, Wu, & Wu, 1997).
Antimicrobial Activities
Compounds synthesized from 3-Aryl-1-(2-naphthyl)-prop-2-en-1-ones, closely related to 4-(2-Naphthalenylmethyl)-1-piperazinecarboxylic acid ethyl ester, have demonstrated antimicrobial activities. These compounds were found to be comparable to Ampicillin® as a reference drug (Mohamed, Youssef, Amr, & Kotb, 2008).
Antibacterial Evaluation
Another closely related compound, 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, has shown significant antibacterial activity. Notably, ethyl and butyl esters of this compound were effective against gram-negative bacterial infections in animal models (Santilli, Scotese, & Yurchenco, 1975).
properties
Product Name |
4-(2-Naphthalenylmethyl)-1-piperazinecarboxylic acid ethyl ester |
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Molecular Formula |
C18H22N2O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
ethyl 4-(naphthalen-2-ylmethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H22N2O2/c1-2-22-18(21)20-11-9-19(10-12-20)14-15-7-8-16-5-3-4-6-17(16)13-15/h3-8,13H,2,9-12,14H2,1H3 |
InChI Key |
XFPKYFMNRUXDOP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC3=CC=CC=C3C=C2 |
solubility |
26.9 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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